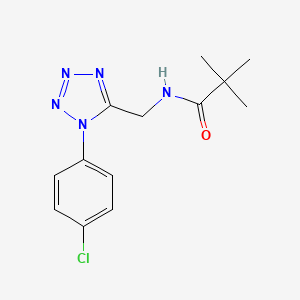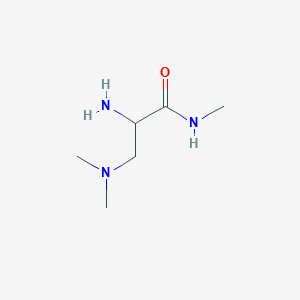
(5-Bromopyridin-2-yl)zinc iodide, 0.25 M in THF
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical Reactions Analysis
The specific chemical reactions involving (5-Bromopyridin-2-yl)zinc iodide, 0.25 M in THF are not detailed in the search results. It’s known to be used in various studies, indicating its involvement in diverse chemical reactions.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the search results. It’s known to be a versatile compound with unique properties, used in various applications.Wissenschaftliche Forschungsanwendungen
Synthesis and Coupling Reactions
- Direct Preparation for Coupling Reactions : A study by Rieke and Kim (2011) discusses the facile synthetic route to directly prepare 5-bromo-2-pyridylzinc iodide. This preparation method involves treating 5-bromo-2-iodopyridine with active zinc, leading to selective oxidative addition to the C–I bond under mild conditions. The resulting organozinc iodide is useful in various coupling reactions, producing corresponding cross-coupling products (Rieke & Kim, 2011).
Zinc Complexes and Coordination Chemistry
- Zinc Halide Complexes with Bipyridine : Ishiguro, Miyauchi, and Ozutumi (1990) investigated the formation of binary and ternary complexes of zinc(II) with bromide, iodide, and thiocyanate ions and 2,2′-bipyridine in dimethylformamide. The study revealed the formation of these complexes and their thermodynamic properties, providing insights into zinc coordination chemistry (Ishiguro et al., 1990).
Metalation and Reactivity
- Deprotonative Metalation : Snégaroff et al. (2011) explored the deprotonative metalation of chloro- and bromopyridines using amido-based bimetallic species. This study showed how lithium-zinc and lithium-cadmium bases can yield different mono- and diiodides upon interaction with iodine, demonstrating the reactivity and selectivity of zinc in these processes (Snégaroff et al., 2011).
Synthesis of Complex Molecules
- Preparation of Biaryls and Bipyridines : Iyoda et al. (1990) describe using a nickel catalyst in the presence of zinc for the coupling of aryl halides. This method is effective for synthesizing biaryls and bipyridines, showcasing the role of zinc in facilitating these important organic reactions (Iyoda et al., 1990).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-bromo-2H-pyridin-2-ide;iodozinc(1+) |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN.HI.Zn/c6-5-2-1-3-7-4-5;;/h1-2,4H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USRBMYOKLHPUOX-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=[C-]1)Br.[Zn+]I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrINZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-((4-methoxyphenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2661217.png)
![N-[(E)-(4-fluorophenyl)methylidene]-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine](/img/structure/B2661218.png)
![8-(4-fluorobenzoyl)-6-[(2-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2661220.png)



![2-((3,5-dimethylphenyl)amino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one](/img/structure/B2661229.png)
![7-[(2,5-Dimethylphenyl)methyl]-3,9-dimethyl-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2661230.png)
![{[2-(3,5-Difluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine](/img/structure/B2661232.png)



![2-[[(E)-2-cyano-3-(2,5-dimethyl-1-phenylpyrrol-3-yl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2661238.png)

